molecular formula C7H14O3 B13463332 2-Methyl-2-propoxypropanoic acid

2-Methyl-2-propoxypropanoic acid

Cat. No.: B13463332
M. Wt: 146.18 g/mol
InChI Key: SWACCTXALJHTOE-UHFFFAOYSA-N
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Description

2-Methyl-2-propoxypropanoic acid is an organic compound with the molecular formula C7H14O3 It is a derivative of propanoic acid, characterized by the presence of a methyl group and a propoxy group attached to the central carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-propoxypropanoic acid typically involves the esterification of 2-methylpropanoic acid with propanol, followed by hydrolysis. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-2-propoxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions may involve the use of halogens or other nucleophiles.

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-2-propoxypropanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be used in the study of metabolic pathways and enzyme interactions.

    Industry: It is used in the production of specialty chemicals and as a precursor for other industrial compounds.

Mechanism of Action

The mechanism of action of 2-Methyl-2-propoxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These interactions can influence biological processes and pathways, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

    2-Methylpropanoic acid: Lacks the propoxy group, making it less versatile in certain reactions.

    2-Propoxypropanoic acid: Lacks the methyl group, affecting its reactivity and applications.

    2-Methyl-3-oxapentanoic acid: Contains an additional oxygen atom, altering its chemical properties.

Uniqueness: 2-Methyl-2-propoxypropanoic acid is unique due to the presence of both a methyl and a propoxy group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

IUPAC Name

2-methyl-2-propoxypropanoic acid

InChI

InChI=1S/C7H14O3/c1-4-5-10-7(2,3)6(8)9/h4-5H2,1-3H3,(H,8,9)

InChI Key

SWACCTXALJHTOE-UHFFFAOYSA-N

Canonical SMILES

CCCOC(C)(C)C(=O)O

Origin of Product

United States

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